2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19787409
InChI: InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3
SMILES:
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol

2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-

CAS No.:

Cat. No.: VC19787409

Molecular Formula: C19H23NO

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- -

Specification

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
IUPAC Name 5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3
Standard InChI Key ISFQNSHQPOQJNB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC

Introduction

Nomenclature and Molecular Identity

Systematic Naming and Synonyms

The compound is systematically named 2-naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- under IUPAC guidelines. Alternative designations include:

  • 5-Methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydro-2-naphthalenamine

  • N-(1-Phenylethyl)-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine

These synonyms reflect variations in positional numbering and substituent prioritization .

Molecular Formula and Weight

The molecular formula is C₁₉H₂₃NO, derived from:

  • Tetralin backbone (C₁₀H₁₂)

  • Methoxy group (-OCH₃)

  • N-(1-phenylethyl) substituent (C₈H₉)

The calculated molecular weight is 281.39 g/mol, consistent with analogues such as 1,2,3,4-tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine (267.4 g/mol) .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₃NO
Molecular Weight281.39 g/mol
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors2 (O, N)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves reductive amination and catalytic hydrogenation, as outlined in patents for structurally related compounds .

Reductive Amination

Step 1: Reacting 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine with 1-phenylethanal (phenylacetaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This step forms the secondary amine bond :

R-NH2+R’CHONaBH3CN, H+R-NH-CH2-R’+H2O\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH}_3\text{CN, H}^+} \text{R-NH-CH}_2\text{-R'} + \text{H}_2\text{O}

Yield Optimization: Molar ratios of 1:1.8 (amine:aldehyde) and temperatures of 20–25°C improve efficiency .

Catalytic Hydrogenation

Step 2: Hydrogenolysis of protective groups (e.g., benzyl) using palladium on carbon (Pd/C) in methanol, followed by salt formation with hydrochloric acid :

R-NH-CH2-PhH2,Pd/CR-NH2+Ph-CH3\text{R-NH-CH}_2\text{-Ph} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{R-NH}_2 + \text{Ph-CH}_3

Table 2: Synthetic Conditions

ParameterCondition
Reducing AgentNaBH₃CN
SolventMethanol/DMF
Temperature20–25°C
CatalystPd/C (10% w/w)

Stereochemical Considerations

The N-(1-phenylethyl) group introduces a chiral center at the ethyl carbon. Asymmetric synthesis methods, such as using (R)- or (S)-1-phenylethylamine precursors, enable enantiomeric control—critical for pharmacological activity .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of analogous compounds reveals:

  • Tetrahedral geometry at the nitrogen atom.

  • Planar aromatic rings with dihedral angles of 5–10° between the tetralin and phenyl groups .

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (log P ≈ 2.5) .

  • Stability: Degrades under UV light via N-dealkylation, necessitating storage in amber containers .

Table 3: Physicochemical Data

PropertyValue
Melting Point110–112°C (est.)
Boiling Point320°C (est.)
Log P (Octanol/Water)2.5
pKa9.8 (amine)

Pharmacological Relevance

Dopamine Agonist intermediates

Structural analogues like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine are precursors to rotigotine, a non-ergoline dopamine agonist used in Parkinson’s disease . The N-(1-phenylethyl) variant may exhibit similar binding affinity to D₂/D₃ receptors due to its lipophilic substituent .

Toxicological Profile

While 2-naphthylamine derivatives are historically associated with carcinogenicity, hydrogenation of the naphthalene ring reduces aromaticity and potential DNA intercalation, likely mitigating toxicity .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in multi-step syntheses of:

  • Neurological therapeutics: Dopamine and serotonin receptor modulators.

  • Analgesics: Morphine analogues with reduced addiction liability .

Chemical Probes

The compound’s fluorescence properties (λₑₓ = 280 nm, λₑₘ = 340 nm) make it suitable for studying protein-ligand interactions via fluorescence quenching assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator